molecular formula C15H19N3O4 B4040600 4-[4-nitro-2-(1-pyrrolidinylcarbonyl)phenyl]morpholine

4-[4-nitro-2-(1-pyrrolidinylcarbonyl)phenyl]morpholine

Cat. No.: B4040600
M. Wt: 305.33 g/mol
InChI Key: NLZGQCFRDZUTBP-UHFFFAOYSA-N
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Description

4-[4-nitro-2-(1-pyrrolidinylcarbonyl)phenyl]morpholine is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.13755610 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enamine Tautomerism and Nucleophilic Behavior

  • Research on enamines derived from 2-tetralone, involving morpholine and pyrrolidine derivatives, highlights the nuanced nucleophilic behavior and tautomerism these compounds exhibit. These findings shed light on the reactivity and potential applications of morpholine derivatives in synthetic chemistry, particularly in facilitating selective nucleophilic reactions (Pitacco, Colonna, Valentin, & Risaliti, 1974).

Catalytic Asymmetric Michael Reactions

  • Morpholine derivatives have been utilized as catalysts in direct asymmetric Michael addition reactions, demonstrating their potential in the synthesis of chiral compounds. This catalytic activity, particularly in reactions involving unmodified aldehydes and nitro olefins, underlines the utility of morpholine derivatives in enantio- and diastereoselective synthesis processes (Betancort & Barbas, 2001).

Anticonvulsant Biotransformation

  • The study of 4-p-chlorophenylpyrrol-3-morpholino-2-carboxylic acid methyl ester (AWD 140-076) and its biotransformation in rats elucidates the metabolic pathways and potential pharmacological applications of morpholine derivatives. Understanding the metabolic transformation of these compounds can inform their design for specific therapeutic applications (Langner, Rätzer, Rickert, Nerlich, & Franke, 1993).

Antibacterial and Antifungal Activity

  • Morpholine and its derivatives have been investigated for their antimicrobial properties. The study on 4-(Phenylsulfonyl) morpholine, for example, highlights its modulating activity against standard and multi-resistant strains of various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents or enhancing the efficacy of existing treatments (Oliveira et al., 2015).

Synthesis of Biologically Active Compounds

  • Morpholine derivatives serve as intermediates in the synthesis of a wide range of biologically active compounds. For instance, studies have reported the synthesis of compounds with potential anticancer properties, highlighting the role of morpholine-based intermediates in medicinal chemistry and drug discovery (Wang et al., 2016).

Properties

IUPAC Name

(2-morpholin-4-yl-5-nitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-15(17-5-1-2-6-17)13-11-12(18(20)21)3-4-14(13)16-7-9-22-10-8-16/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZGQCFRDZUTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.